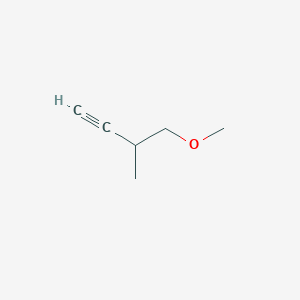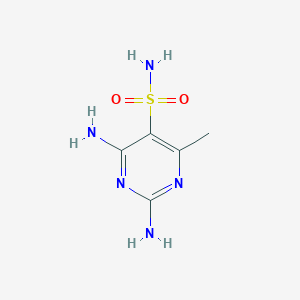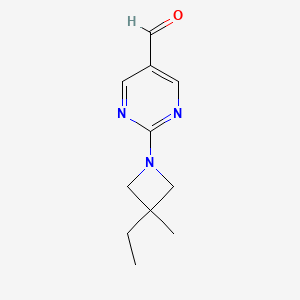
2-(3-Ethyl-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethyl-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with an azetidine moiety, making it a unique and versatile molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with azetidine intermediates. One common method includes the condensation of 3-ethyl-3-methylazetidine with pyrimidine-5-carbaldehyde under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of advanced techniques such as microwave irradiation and solvent-free conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(3-Ethyl-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridodipyrimidine: A class of compounds with similar pyrimidine and pyridine cores, known for their biological activities.
Pyrimido[1,2-a]benzimidazoles: Compounds with fused pyrimidine and benzimidazole rings, used in medicinal chemistry.
Uniqueness
2-(3-Ethyl-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde is unique due to its specific azetidine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-(3-ethyl-3-methylazetidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O/c1-3-11(2)7-14(8-11)10-12-4-9(6-15)5-13-10/h4-6H,3,7-8H2,1-2H3 |
InChI Key |
NEKISQSTAUDWRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C1)C2=NC=C(C=N2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



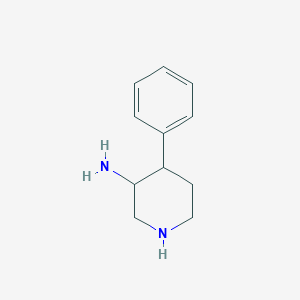
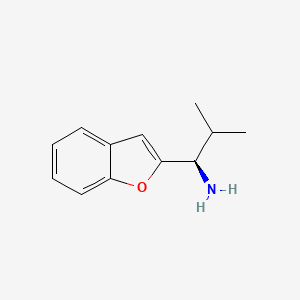
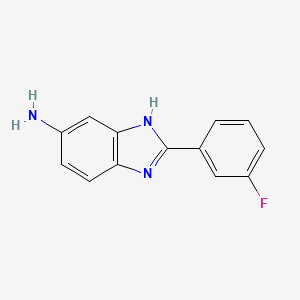
![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane](/img/structure/B13171698.png)
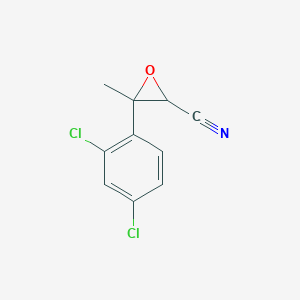
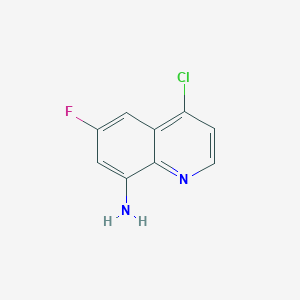
![5-(Azetidin-1-yl)-1-[(benzyloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13171734.png)
![({[4-(Chloromethyl)-4-methylhex-5-en-1-yl]oxy}methyl)benzene](/img/structure/B13171740.png)
![1-{2-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-amine](/img/structure/B13171751.png)

